molecular formula C9H11N3O3 B13988676 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid

3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid

Cat. No.: B13988676
M. Wt: 209.20 g/mol
InChI Key: YGUWFBPBECUEQL-UHFFFAOYSA-N
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Description

3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling reagent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of bacterial cell function and ultimately causing cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets the ribosomal machinery of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid is unique due to its specific isopropylcarbamoyl group, which imparts distinct chemical and biological properties. This structural modification enhances its antimicrobial activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-(propan-2-ylcarbamoyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c1-5(2)12-8(13)6-7(9(14)15)11-4-3-10-6/h3-5H,1-2H3,(H,12,13)(H,14,15)

InChI Key

YGUWFBPBECUEQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC=CN=C1C(=O)O

Origin of Product

United States

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